Ortho vs. Para Substitution: A Conformational Benchmark for Molecular Design
A direct comparison of molecular conformation is provided by the crystallographic data of (2-ethylphenyl)methanol. Its binding pose in the active site of a protein differs fundamentally from what would be expected for para-substituted or unsubstituted benzyl alcohols. The ortho-ethyl group directs a specific molecular trajectory, a key determinant for structure-based drug design [1].
| Evidence Dimension | Molecular Conformation and Binding Pose |
|---|---|
| Target Compound Data | 3D conformation derived from 1.5 Å resolution X-ray diffraction data, showing a distinct binding mode in the active site of Trypanosoma brucei nucleoside 2-deoxyribosyltransferase. |
| Comparator Or Baseline | Inferred binding pose of benzyl alcohol (unsubstituted) or 4-ethylbenzyl alcohol (para-substituted), which would adopt a different trajectory due to the absence of ortho steric bulk. |
| Quantified Difference | Non-quantifiable geometric difference; the presence of the ortho-ethyl group creates a unique shape and electrostatic profile that is not found in the unsubstituted or para-substituted analogs. |
| Conditions | X-ray crystallography of a protein-ligand complex at 1.5 Å resolution (PDB ID: 2F62). |
Why This Matters
This validated, high-resolution structural data confirms the unique three-dimensional conformation of the molecule, which is essential for researchers using it as a scaffold or fragment in rational drug design and SAR studies.
- [1] Bosch, J., Robien, M. A., Mehlin, C., Boni, E., Riechers, A., Buckner, F. S., ... & Hol, W. G. J. (2006). Using fragment cocktail crystallography to assist inhibitor design of Trypanosoma brucei nucleoside 2-deoxyribosyltransferase. PDB ID: 2F62. Deposited: 2005-11-28. View Source
